molecular formula C7H9ClN4 B3028369 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride CAS No. 1956365-73-3

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B3028369
CAS No.: 1956365-73-3
M. Wt: 184.62 g/mol
InChI Key: WWCTUFQEEAYLEB-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride: is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the imidazole and pyridine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. One common method involves the use of microwave-assisted heating to accelerate the reaction and improve yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can target the imidazole or pyridine rings, potentially leading to partially or fully hydrogenated products.

    Substitution: The presence of nitrogen atoms makes the compound susceptible to nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology: In biological research, this compound is used to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access . The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride
  • (3-(1H-benzo[d]imidazol-2-yl))-methanamine hydrochloride

Comparison: Compared to similar compounds, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is unique due to its specific ring fusion pattern and the presence of the methanamine group. This structural difference can lead to variations in chemical reactivity and biological activity. For instance, the position of the nitrogen atoms in the ring system can influence the compound’s ability to form hydrogen bonds and interact with biological targets .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h1-2,4H,3,8H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCTUFQEEAYLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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